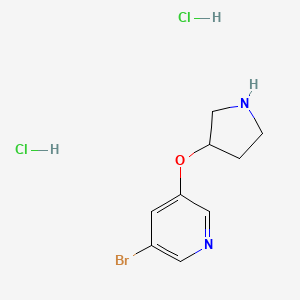![molecular formula C17H19N3O3S B2993798 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide CAS No. 2361892-64-8](/img/structure/B2993798.png)
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide, also known as CPS, is a chemical compound that has been widely used in scientific research. CPS is a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various biological processes.
Mecanismo De Acción
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide is a potent and selective inhibitor of a specific enzyme, which is a member of the serine/threonine protein kinase family. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide binds to the ATP-binding site of this enzyme and prevents its activity. This inhibition leads to the suppression of various biological processes that are regulated by this enzyme, such as cell proliferation and survival.
Biochemical and Physiological Effects
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and suppresses angiogenesis. In vivo studies have shown that 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has anti-tumor activity in various mouse models of cancer. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various biological processes. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide is also stable and easy to handle, which makes it suitable for use in high-throughput screening assays. However, 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide also has limited selectivity against other kinases, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the use of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide in scientific research. One potential direction is the development of more potent and selective inhibitors of the target enzyme. Another direction is the identification of new biological processes that are regulated by this enzyme. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide can also be used in combination with other drugs to enhance their efficacy and reduce their toxicity. Finally, 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide can be used in the development of new therapeutic agents for the treatment of cancer, cardiovascular diseases, and neurological disorders.
Conclusion
In conclusion, 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide is a valuable tool for studying the role of a specific enzyme in various biological processes. It has been widely used in scientific research and has demonstrated significant biochemical and physiological effects. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide in scientific research, including the development of more potent and selective inhibitors, the identification of new biological processes, and the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide involves the reaction of 2-(propoxymethyl)benzylamine with 6-cyano-3-pyridinesulfonic acid chloride. The resulting product is then purified using column chromatography to obtain 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide in its pure form. This synthesis method has been optimized to produce high yields of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide with high purity.
Aplicaciones Científicas De Investigación
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of a specific enzyme, which is involved in various biological processes such as cell proliferation, apoptosis, and angiogenesis. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has been used to study the role of this enzyme in cancer, cardiovascular diseases, and neurological disorders. It has also been used in drug discovery and development to identify potential therapeutic targets.
Propiedades
IUPAC Name |
6-cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-9-23-13-15-6-4-3-5-14(15)11-20-24(21,22)17-8-7-16(10-18)19-12-17/h3-8,12,20H,2,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYYRMLKCDVIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=CC=C1CNS(=O)(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine](/img/structure/B2993716.png)
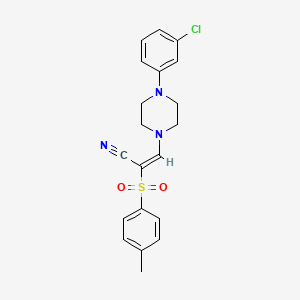

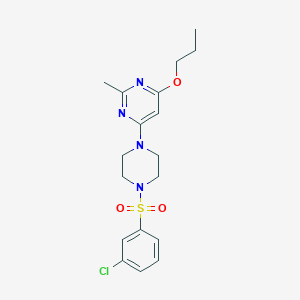
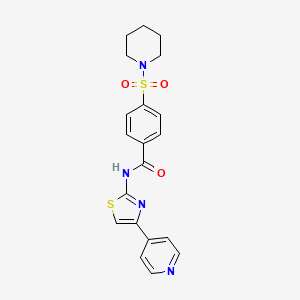
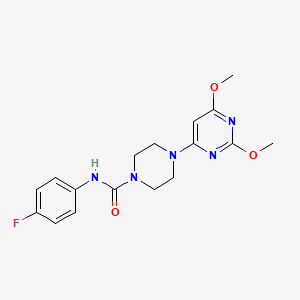

![7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2993729.png)

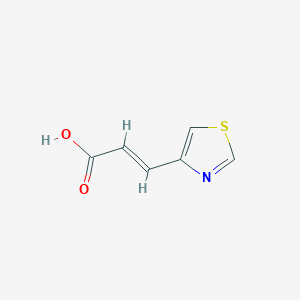
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)
![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2993736.png)
